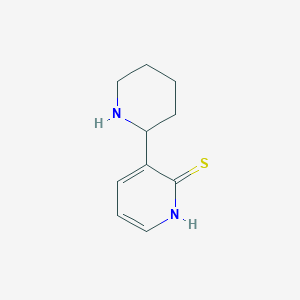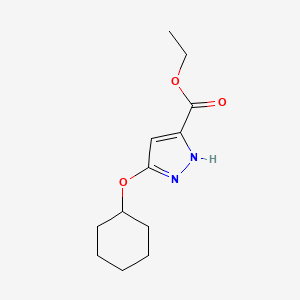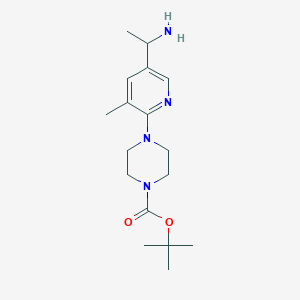![molecular formula C15H11NO3 B11804351 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd ist eine organische Verbindung mit der Summenformel C15H11NO3. Diese Verbindung gehört zur Klasse der Benzoxazole, die heterocyclische Verbindungen sind, die einen Benzolring enthalten, der mit einem Oxazolring verschmolzen ist. Das Vorhandensein einer Methoxygruppe und einer Formylgruppe am Benzoxazolring macht diese Verbindung für verschiedene chemische und biologische Anwendungen besonders interessant.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3-Methoxybenzaldehyd mit o-Aminophenol in Gegenwart eines Dehydratisierungsmittels wie Polyphosphorsäure (PPA) oder Phosphorylchlorid (POCl3). Die Reaktion verläuft über die Bildung einer intermediären Schiff'schen Base, die dann zum Benzoxazolring cyclisiert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzaldehyde with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einer Hydroxymethylgruppe reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in einem alkalischen Medium oder CrO3 in Essigsäure.
Reduktion: NaBH4 in Methanol oder LiAlH4 in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).
Hauptprodukte, die gebildet werden
Oxidation: 2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbonsäure.
Reduktion: 2-(3-Methoxyphenyl)benzo[d]oxazol-5-methanol.
Substitution: Verschiedene substituierte Benzoxazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als potenzieller Leitstoff für die Medikamentenentwicklung aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit verschiedenen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagieren, was zur Hemmung oder Aktivierung spezifischer Signalwege führt. Das Vorhandensein der Formylgruppe ermöglicht es ihm, kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen zu bilden, wodurch ihre Funktion möglicherweise verändert wird.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd
- 2-(2-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd
- 2-(3-Chlorphenyl)benzo[d]oxazol-5-carbaldehyd
Einzigartigkeit
2-(3-Methoxyphenyl)benzo[d]oxazol-5-carbaldehyd ist aufgrund der spezifischen Positionierung der Methoxygruppe am Phenylring einzigartig, die seine Reaktivität und Interaktion mit anderen Molekülen beeinflussen kann. Diese Positionsisomerie kann zu Unterschieden in der biologischen Aktivität und dem chemischen Verhalten im Vergleich zu seinen Analoga führen.
Eigenschaften
Molekularformel |
C15H11NO3 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C15H11NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-9H,1H3 |
InChI-Schlüssel |
OUBIJMPPMQDDHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)








